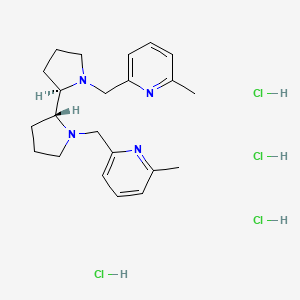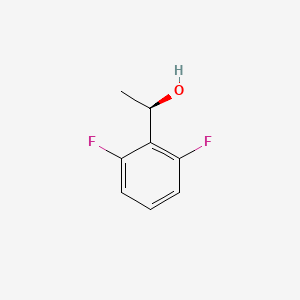![molecular formula C17H16BNO4 B3339818 2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1262967-24-7](/img/structure/B3339818.png)
2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound featuring a biphenyl group attached to a dioxazaborocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Cyclization: The biphenyl intermediate is then reacted with appropriate reagents to form the dioxazaborocane ring. This step often involves the use of boron-containing reagents and nitrogen sources under controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The biphenyl group allows for various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Substituted biphenyl derivatives with various functional groups attached.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for the design of novel pharmaceuticals with potential therapeutic applications.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Polymer Synthesis: The compound is utilized in the production of high-performance polymers with specific mechanical and thermal properties.
Electronics: It finds applications in the development of electronic materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The biphenyl group provides a rigid framework that can interact with hydrophobic pockets in proteins, while the dioxazaborocane ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Biphenyl Derivatives: Compounds such as 4,4’-dihydroxybiphenyl and 4,4’-dibromobiphenyl share the biphenyl core but differ in their functional groups.
Dioxazaborocane Compounds: Other dioxazaborocane derivatives may include variations in the substituents on the ring, leading to different chemical and physical properties.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the combination of the biphenyl group and the dioxazaborocane ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BNO4/c1-19-11-16(20)22-18(23-17(21)12-19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWFICXSOXCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid](/img/structure/B3339752.png)












